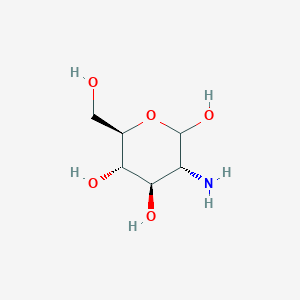

2-氨基-2-脱氧-D-葡萄糖吡喃糖

描述

葡萄糖胺是一种天然存在的氨基糖,在糖基化蛋白质和脂质的生物化学合成中起着至关重要的作用。它是糖胺聚糖的关键成分,糖胺聚糖对于软骨和其他结缔组织的形成和维持至关重要。 葡萄糖胺通常存在于关节周围的液体中,并因其在促进关节健康和缓解骨关节炎症状方面的潜在益处而广为人知 .

作用机制

葡萄糖胺的作用机制与其作为糖胺聚糖前体的作用有关,糖胺聚糖是软骨的重要组成部分。通过提供合成这些大分子所需的构建模块,葡萄糖胺有助于维持软骨的结构完整性。 此外,葡萄糖胺通过减少前列腺素和细胞因子等促炎分子的产生而表现出抗炎特性 。 它还影响各种信号通路,包括细胞外信号调节激酶通路,该通路在软骨代谢中起作用 .

科学研究应用

葡萄糖胺在科学研究中有着广泛的应用,特别是在化学、生物学、医学和工业领域。 在医学中,它被广泛研究以了解其在减轻骨关节炎症状方面的潜力,通过促进软骨健康和减少炎症 。在化学中,葡萄糖胺被用作合成各种糖胺聚糖和糖蛋白的前体。 在食品和化妆品行业,它因其保湿和抗炎特性而被使用 .

生化分析

Biochemical Properties

2-Amino-2-Deoxy-D-Glucopyranose interacts with various enzymes, proteins, and other biomolecules. It is a key substrate for the enzyme L-cysteine:1D-myo-inositol 2-amino-2-deoxy-alpha-D-glucopyranoside ligase, which is involved in the biosynthesis of mycothiol . It also plays a role in the production of glycosaminoglycans, proteoglycans, and glycolipids .

Cellular Effects

The cellular effects of 2-Amino-2-Deoxy-D-Glucopyranose are diverse and significant. It influences cell function by participating in the synthesis of essential macromolecules. For instance, it is involved in the production of glycosaminoglycans, which are major components of the extracellular matrix and play crucial roles in cell signaling .

Molecular Mechanism

At the molecular level, 2-Amino-2-Deoxy-D-Glucopyranose exerts its effects through various mechanisms. It is a substrate for several enzymes, participating in enzymatic reactions that lead to the synthesis of important biomolecules . For example, it is involved in the formation of UDP-N-acetylglucosamine, a critical molecule in the biosynthesis of glycosaminoglycans and proteoglycans .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Amino-2-Deoxy-D-Glucopyranose can change over time. For instance, its role in the synthesis of glycosaminoglycans may influence the long-term behavior of cells, affecting processes such as cell proliferation and differentiation .

Metabolic Pathways

2-Amino-2-Deoxy-D-Glucopyranose is involved in the hexosamine biosynthetic pathway, leading to the formation of UDP-N-acetylglucosamine . This pathway plays a crucial role in the production of glycosaminoglycans, proteoglycans, and glycolipids .

准备方法

合成路线和反应条件: 葡萄糖胺可以通过多种方法合成,包括化学提取和微生物发酵。 传统方法涉及使用强酸(如盐酸)在高温下水解甲壳质(一种存在于甲壳类动物外骨骼中的多糖) 。该过程会产生葡萄糖胺盐酸盐,可以进一步纯化。

工业生产方法: 在工业环境中,葡萄糖胺通常通过微生物发酵生产。该方法涉及使用基因工程微生物(如黑曲霉)将葡萄糖转化为葡萄糖胺。 使用几丁质酶的酶催化是另一种方法,其中几丁质被直接水解以产生葡萄糖胺 .

化学反应分析

反应类型: 葡萄糖胺会发生多种化学反应,包括氧化、还原和取代。例如,它可以被氧化形成葡萄糖胺酸或被还原形成葡萄糖胺醇。 取代反应涉及用其他官能团(如乙酰化形成 N-乙酰葡萄糖胺)取代羟基 .

常用试剂和条件:

氧化: 常用的氧化剂包括硝酸和高锰酸钾。

还原: 使用硼氢化钠等还原剂。

取代: 乙酸酐通常用于乙酰化反应。

主要产品:

氧化: 葡萄糖胺酸

还原: 葡萄糖胺醇

取代: N-乙酰葡萄糖胺

相似化合物的比较

葡萄糖胺经常与其乙酰化衍生物 N-乙酰葡萄糖胺进行比较。 虽然这两种化合物具有相似的结构和功能,但 N-乙酰葡萄糖胺更稳定,生物利用度更高 。其他类似化合物包括硫酸软骨素和甲基磺酰甲烷,它们也用于关节健康补充剂。 葡萄糖胺在其直接促进糖胺聚糖合成的能力方面是独一无二的,使其成为软骨健康的重要组成部分 .

类似化合物:

- N-乙酰葡萄糖胺

- 硫酸软骨素

- 甲基磺酰甲烷

生物活性

Glucosamine is a naturally occurring amino sugar that plays a critical role in the synthesis of glycosaminoglycans (GAGs), which are essential components of cartilage and synovial fluid. Its biological activity has been extensively studied, particularly in the context of osteoarthritis (OA), inflammation, and metabolic health. This article explores the multifaceted biological effects of glucosamine, supported by recent research findings, case studies, and data tables.

1. Cartilage Protection and Anabolic Effects

Glucosamine is primarily recognized for its anabolic effects on cartilage. It serves as a substrate for the synthesis of GAGs, including hyaluronic acid (HA) and proteoglycans, which are vital for maintaining cartilage integrity. Studies have shown that glucosamine can:

- Inhibit Catabolic Enzymes: Glucosamine has been demonstrated to inhibit matrix metalloproteinases (MMPs) and aggrecanases, enzymes responsible for cartilage degradation. For instance, it significantly reduces the expression of aggrecanase-2 in chondrocytes exposed to inflammatory cytokines like IL-1β .

- Enhance Chondrocyte Function: In human chondrocytes, glucosamine promotes the production of HA and modulates signal transduction pathways involved in inflammation and oxidative stress .

2. Anti-inflammatory Properties

Glucosamine exhibits anti-inflammatory effects by modulating various signaling pathways. It has been shown to:

- Inhibit NF-κB Signaling: This pathway is crucial for the expression of pro-inflammatory cytokines. Glucosamine's ability to prevent the demethylation of CpG sites in the IL-1β promoter leads to reduced IL-1β expression, thereby mitigating inflammation .

- Reduce Oxidative Stress: Research indicates that glucosamine can lower reactive oxygen species (ROS) levels in chondrocytes, enhancing their antioxidant defenses .

Clinical Efficacy

Numerous clinical studies have evaluated the efficacy of glucosamine in managing OA symptoms and improving joint health.

Table 1: Summary of Clinical Studies on Glucosamine

Case Studies

Several case studies provide further insights into glucosamine's biological activity:

- A study involving patients with knee OA found that those taking glucosamine reported a higher percentage of pain relief compared to placebo groups (64% vs. 60%) after a treatment period .

- Long-term glucosamine use was linked to a significantly lower risk of cardiovascular diseases and Type 2 Diabetes, highlighting its broader metabolic benefits beyond joint health .

Comparative Analysis with Other Compounds

Glucosamine is often compared with other supplements like chondroitin sulfate regarding their effects on joint health.

Table 2: Comparative Efficacy of Glucosamine vs. Chondroitin

| Compound | Efficacy on Joint Pain | Structural Efficacy | Safety Profile |

|---|---|---|---|

| Glucosamine | Significant | High | Excellent |

| Chondroitin | Moderate | Moderate | Excellent |

属性

IUPAC Name |

(3R,4R,5S,6R)-3-amino-6-(hydroxymethyl)oxane-2,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO5/c7-3-5(10)4(9)2(1-8)12-6(3)11/h2-6,8-11H,1,7H2/t2-,3-,4-,5-,6?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSWZFWKMSRAUBD-IVMDWMLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)N)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H](C(O1)O)N)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Alpha and beta forms are solids; [Merck Index], Solid | |

| Record name | Glucosamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14412 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Glucosamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001514 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

330 mg/mL | |

| Record name | Glucosamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001514 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

0.00000009 [mmHg] | |

| Record name | Glucosamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14412 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Mechanism of Action |

The mechanism of action of glucosamine in joint health is unclear, however there are several possible mechanisms that contribute to its therapeutic effects. Because glucosamine is a precursor for glycosaminoglycans, and glycosaminoglycans are a major component of joint cartilage, glucosamine supplements may help to rebuild cartilage and treat the symptoms of arthritis. Some in vitro studies show evidence that glucosamine reduces inflammation via inhibition of interferon gamma and Nuclear factor kappa B subunit 65 (NF-κB p65), improving the symptoms of arthritis and joint pain. Clinical relevance is unknown at this time., When taken up by living cells, glucosamine reacts with ATP to form glucosamine-6-phosphate, the natural precursor of glycosaminoglycans (GAGs) that contain N-acetylglucosamine (keratan sulfate and Hyaluronan) and those that have N-acetylgalactosamine (heparan sulfate and chondroitin sulfate). These GAGs are polysaccharides composed of hexosamines and monosaccharides (e.g., galactose and glucuronic acid) arranged as a linear chain of repeating disaccharide units (such as the glucuronic acid and N-acetylgalactosamine-6-sulfate of chondroitin sulfate). With the exception of hyaluronan, GAGs do not exist alone in nature but are attached to specific "core" proteins, and the composite structures are called proteoglycans (protein-glycosaminoglycans). Both hyaluronan and many different kinds of proteoglycans (such as aggrecan, versican, and syndecan) are abundant throughout the body where they perform diverse functions. | |

| Record name | Glucosamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01296 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | GLUCOSAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7469 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

3416-24-8 | |

| Record name | Glucosamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01296 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | D-Glucose, 2-amino-2-deoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Glucosamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.284 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLUCOSAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7469 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Glucosamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001514 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

88 °C | |

| Record name | Glucosamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01296 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | GLUCOSAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7469 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Glucosamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001514 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。